molecular formula C19H20N4O4S B12051627 3-(2-Methoxyphenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-65-4

3-(2-Methoxyphenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12051627
CAS No.: 478256-65-4
M. Wt: 400.5 g/mol
InChI Key: IVEGSYUNCDEEKN-RGVLZGJSSA-N
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Description

3-(2-Methoxyphenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Substitution Reactions:

    Condensation Reactions: The final step involves the condensation of the triazole derivative with an appropriate aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities against various pathogens.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine

    Anticancer Activity: Preliminary studies may suggest its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Anti-inflammatory: The compound may exhibit anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.

Industry

    Agriculture: It can be used as a fungicide or pesticide due to its biological activity.

    Pharmaceuticals: The compound can be a precursor for the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The aromatic groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. The compound may also interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
  • 4-((3,4,5-Trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
  • 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The uniqueness of 3-(2-Methoxyphenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of both methoxy and trimethoxybenzylidene groups can enhance its lipophilicity and binding interactions with biological targets, making it a promising candidate for various applications.

Properties

CAS No.

478256-65-4

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O4S/c1-24-14-8-6-5-7-13(14)18-21-22-19(28)23(18)20-11-12-9-15(25-2)17(27-4)16(10-12)26-3/h5-11H,1-4H3,(H,22,28)/b20-11+

InChI Key

IVEGSYUNCDEEKN-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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